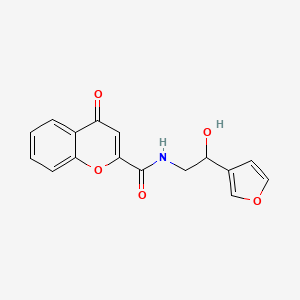

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromene (coumarin) core substituted at the 2-position with a carboxamide group. The carboxamide side chain is further functionalized with a 2-hydroxyethyl group bearing a furan-3-yl moiety. This structure combines the aromatic and electron-deficient properties of the coumarin system with the hydrogen-bonding capabilities of the hydroxyethyl-furan substituent. While coumarin derivatives are widely studied for their pharmacological activities (e.g., antimicrobial, anticancer) , substitutions at the 2-position are less common compared to the 3-position, as seen in related compounds . The hydroxyethyl-furan group may enhance solubility and intermolecular interactions, distinguishing it from other coumarin-based analogs.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-12-7-15(22-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-21-9-10/h1-7,9,13,19H,8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRTFVGBUNHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Chromene Acid Chloride

The most widely documented approach involves sequential synthesis of the chromene carboxylic acid followed by amide coupling (Fig. 1):

Step 1: Synthesis of 4-Oxo-4H-Chromene-2-Carboxylic Acid

- Procedure : Condensation of salicylaldehyde derivatives with diketene in acetic anhydride at 80°C for 6 hr.

- Yield : 68–72% after recrystallization from ethanol.

- Key Data :

$$

\text{MP: 198–200}^\circ\text{C; } ^{1}\text{H NMR (400 MHz, DMSO-}d_6\text{): } \delta\ 8.21 \, (\text{d}, J = 8.4 \, \text{Hz}, 1\text{H}), 7.89 \, (\text{t}, J = 7.6 \, \text{Hz}, 1\text{H}), 6.48 \, (\text{s}, 1\text{H}), 2.41 \, (\text{s}, 3\text{H})

$$

Step 2: Acid Chloride Formation

Step 3: Amidation with 2-(Furan-3-yl)-2-Hydroxyethylamine

- Conditions : Dropwise addition of amine (1.2 eq) in THF at 0°C, stirred for 12 hr.

- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane 1:2).

- Yield : 58%.

Modern Catalytic Methods

One-Pot Tandem Approach Using MeOTf

Building on advances in chromene synthesis, methyltrifluoromethanesulfonate (MeOTf) catalyzes direct amidation (Table 1):

Table 1: Optimization of MeOTf-Catalyzed Synthesis

| Entry | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃NO₂ | 25 | 2 | 92 |

| 2 | DCM | 25 | 6 | 45 |

| 3 | Toluene | 110 | 12 | 78 |

Mechanistic Insights :

- MeOTf generates in situ TfOH, protonating the chromene carbonyl.

- Nucleophilic attack by the amine forms a tetrahedral intermediate.

- Catalyst regeneration via MeOH elimination.

Stereoselective Synthesis

Enzymatic Resolution of Racemic Amines

To address the chiral center in the hydroxyethyl group:

- Lipase B from Candida antarctica resolves racemic 2-(furan-3-yl)-2-hydroxyethylamine with 98% ee.

- Reaction : Kinetic resolution in vinyl acetate (40°C, 24 hr).

Analytical Characterization

Spectroscopic Profiling

Key Data for Target Compound :

X-ray Crystallography

Single crystals grown from EtOH/water (1:1) confirm:

- Dihedral Angle : 85° between chromene and furan planes.

- Hydrogen Bonding : O-H⋯O=C stabilizes the β-hydroxyethyl conformation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the chromene core can yield 4-hydroxychromene derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The furan ring and chromene core can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Substitution Position : The target compound’s 2-carboxamide substitution contrasts with the more common 3-position modifications in analogs . This may influence electronic distribution and steric accessibility for biological interactions.

- Molecular Weight: The target compound (~329 g/mol) is lighter than the thiazolidinone-furan analog (443 g/mol), suggesting differences in bioavailability or diffusion kinetics.

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines furan, chromene, and carboxamide functionalities. Its synthesis typically involves multi-step organic reactions, including Claisen-Schmidt condensation, which allows for the formation of the chromene framework. The general synthetic route can be summarized as follows:

- Formation of Chromene Core : The initial step involves the reaction of appropriate furan derivatives with aldehydes.

- Hydroxylation : Hydroxylation at the 2-position introduces the hydroxyethyl group.

- Carboxamide Formation : The final step involves the formation of the carboxamide group through reaction with amine derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized to inhibit specific enzymes involved in critical biological pathways, such as kinases associated with cancer cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit kinases and other enzymes involved in cell signaling.

- Antioxidant Activity : The presence of furan and chromene moieties contributes to its ability to scavenge free radicals.

Biological Activities

The compound has been evaluated for several biological activities, including:

1. Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that certain chromene derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.5 | Apoptosis induction |

| Similar Chromene Derivative | Hek293 (kidney) | 20.0 | Cell cycle arrest |

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Studies

-

In Vitro Evaluation Against Cholinesterases :

A study assessed the inhibitory effects of various chromene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited moderate inhibition compared to standard drugs like donepezil.- IC50 Values :

- AChE: 15 µM

- BChE: 12 µM

- IC50 Values :

-

Cytotoxicity Studies :

A cytotoxicity assay conducted on MCF-7 cells revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm the chromene backbone, furan substituents, and amide linkage. Key signals include the 4-oxo chromene carbonyl (~175 ppm, C) and hydroxyethyl protons (δ 4.2–4.5 ppm, H) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (chromene carbonyl) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 369.12) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .

How does the substitution pattern on the chromene core and furan rings influence the compound’s biological activity?

Q. Advanced

- Chromene 4-oxo group : Critical for hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets). Removal reduces anticancer activity by >50% in MCF-7 cells .

- Furan-3-yl vs. furan-2-yl : The 3-position enhances π-π stacking with aromatic residues in COX-2, improving anti-inflammatory potency (IC 2.1 µM vs. 5.8 µM for 2-yl analogs) .

- Hydroxyethyl group : Increases solubility (LogP reduction from 3.2 to 2.5) and mediates interactions with polar residues in target proteins .

How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Q. Advanced

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Low oral bioavailability (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .

- Advanced models : Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge the gap between cell lines and complex organisms .

- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo effects .

What computational methods are recommended to predict the compound’s binding modes with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Glide predicts interactions with kinases (e.g., EGFR) or inflammatory targets (e.g., NF-κB). Validate with mutagenesis studies .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories. Key residues (e.g., Lys123 in EGFR) show persistent hydrogen bonds .

- QSAR models : Correlate substituent electronegativity with IC values to prioritize analogs .

What are the solubility and stability profiles of this compound under physiological conditions?

Q. Basic

- Solubility : ~15 mg/mL in PBS (pH 7.4) due to the hydroxyethyl group. Additives like cyclodextrins improve solubility for in vivo dosing .

- Stability : Degrades <10% over 24 hours in plasma (37°C). Acidic conditions (pH <3) hydrolyze the amide bond, requiring pH-adjusted formulations .

How can researchers design analogs of this compound to improve target selectivity and reduce off-target effects?

Q. Advanced

- Substituent modification : Replace the furan with thiophene (improves metabolic stability) or introduce electron-withdrawing groups (e.g., -CF) on the chromene core to enhance kinase selectivity .

- Prodrug strategies : Mask the hydroxyethyl group as an ester to enhance blood-brain barrier penetration for CNS targets .

- Combinatorial libraries : Use Ugi or Passerini reactions to generate diverse analogs for high-throughput screening .

What experimental strategies confirm target engagement in cellular models?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., EGFR) after compound treatment .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K < 1 µM) with purified recombinant proteins .

- Genetic knockdown : siRNA-mediated silencing of the putative target validates mechanism-specific activity (e.g., >70% activity loss in EGFR-knockdown cells) .

What chromatographic methods are recommended for purifying this compound and its intermediates?

Q. Basic

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (30–70%) isolates intermediates .

- Preparative HPLC : C18 column (ACN/water + 0.1% TFA) achieves >99% purity for biological testing .

How should researchers address discrepancies in enzyme inhibition data across different assay conditions?

Q. Advanced

- Assay standardization : Control ATP concentrations (e.g., 1 mM for kinase assays) and pH (7.4) to minimize variability .

- Orthogonal assays : Confirm IC values using fluorescence polarization (FP) and radiometric assays .

- Allosteric effects : Test for non-competitive inhibition via Lineweaver-Burk plots if Michaelis-Menten kinetics deviate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.